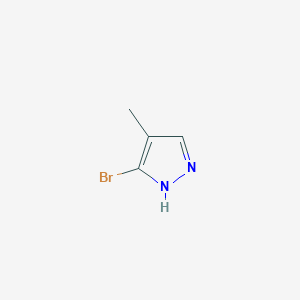

3-Bromo-4-methyl-1H-pyrazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-4-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2/c1-3-2-6-7-4(3)5/h2H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIKFLRLLYKEJJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70616930 | |

| Record name | 5-Bromo-4-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5932-20-7 | |

| Record name | 3-Bromo-4-methyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5932-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 4 Methyl 1h Pyrazole and Its Derivatives

Established Synthetic Pathways for Pyrazole (B372694) Ring Formation

The construction of the pyrazole ring is a well-trodden path in organic synthesis, with several classical and contemporary methods available to chemists.

Conventional Batch Synthesis Approaches

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. beilstein-journals.orgnih.govdergipark.org.tr This approach, often referred to as the Knorr pyrazole synthesis, offers a straightforward route to the pyrazole core. The reaction typically involves heating the two components in a suitable solvent, such as ethanol. Variations of this method include the in-situ generation of the 1,3-dicarbonyl compound from a ketone and an acid chloride, followed by the addition of hydrazine. ijpsjournal.comorganic-chemistry.org While effective, these batch methods can sometimes be limited by long reaction times, high temperatures, and challenges in achieving regioselectivity, especially with unsymmetrical dicarbonyl compounds. mdpi.comresearchgate.net

Another classical approach involves the 1,3-dipolar cycloaddition of diazo compounds with alkynes. organic-chemistry.org However, the explosive and toxic nature of many diazo compounds necessitates careful handling and has driven the search for safer alternatives. longdom.org

Modern and Green Chemistry Methodologies

In recent years, a significant shift towards more efficient, safer, and environmentally benign synthetic methods has been observed. dergipark.org.trscilit.com This has led to the development and application of modern technologies in pyrazole synthesis.

Flow chemistry has emerged as a powerful tool in organic synthesis, offering superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch processes. mdpi.comscilit.comgalchimia.com In the context of pyrazole synthesis, flow chemistry has been successfully applied to the 1,3-dipolar cycloaddition of diazo compounds with alkynes, significantly reducing reaction times and minimizing the risks associated with hazardous intermediates. mdpi.com Furthermore, tandem processes, where multiple reaction steps are performed sequentially in a continuous flow setup, have been developed for the efficient synthesis of substituted pyrazoles from simple starting materials like acetophenones. galchimia.comasynt.com For instance, a two-step flow process involving the condensation of an acetophenone (B1666503) with DMFDMA to form an enaminone intermediate, followed by cyclization with hydrazine, has been demonstrated. asynt.com

Microwave-assisted organic synthesis (MAOS) has gained considerable traction as a green chemistry technique that can dramatically reduce reaction times, often from hours to minutes, and improve product yields. dergipark.org.trtandfonline.comdergipark.org.tr The application of microwave irradiation has been particularly beneficial in the synthesis of pyrazole derivatives. dergipark.org.trrsc.orgnih.gov For example, the condensation of chalcones with hydrazine hydrate (B1144303) under microwave irradiation provides a rapid and efficient route to pyrazoles. nih.gov This technique often utilizes environmentally friendly solvents like water or even solvent-free conditions, further enhancing its green credentials. dergipark.org.trrsc.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, embody the principles of atom economy and procedural simplicity. mdpi.comrsc.org Several MCRs have been developed for the synthesis of highly functionalized pyrazoles. longdom.orgacs.org These reactions often proceed through a cascade of elementary steps, such as Knoevenagel condensation, Michael addition, and cyclization, to build the pyrazole ring in a one-pot fashion. mdpi.comrsc.org The use of water as a solvent and catalysts like ammonium (B1175870) acetate (B1210297) further contributes to the sustainability of these methods. longdom.org For instance, a four-component reaction of aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate can efficiently produce dihydropyrano[2,3-c]pyrazoles. rsc.org

Strategies for Halogenation and Methylation at Specific Positions

The synthesis of 3-bromo-4-methyl-1H-pyrazole requires not only the formation of the pyrazole core but also the regioselective introduction of a bromine atom at the C3 position and a methyl group at the C4 position.

The direct halogenation of the pyrazole ring typically occurs at the C4 position, as it is the most electron-rich and sterically accessible site. beilstein-archives.orgresearchgate.net Therefore, to achieve C3-bromination, the C4 position must be blocked, or alternative strategies must be employed. One common approach involves the dehydroxyhalogenation of a 3-hydroxypyrazole (a pyrazolone) using reagents like phosphorus oxybromide. researchgate.net Another strategy is the Sandmeyer reaction, which involves the diazotization of a 3-aminopyrazole (B16455) followed by treatment with a bromide source. researchgate.net N-Bromosuccinimide (NBS) is a frequently used reagent for the bromination of pyrazole cores.

The introduction of a methyl group at the C4 position can be achieved through various methods. One possibility is to start with a precursor that already contains the methyl group in the correct position, such as a methyl-substituted 1,3-dicarbonyl compound, which is then cyclized to form the 4-methylpyrazole (B1673528) ring. Alternatively, methylation of a pre-formed pyrazole can be considered, although controlling the regioselectivity can be challenging. For N-methylation, reagents like methyl iodide or dimethyl sulfate (B86663) are commonly used. mdpi.comreddit.com Selective N-alkylation can be influenced by steric and electronic factors of the substituents on the pyrazole ring. acs.org

Regioselective Bromination Techniques

Achieving regioselective bromination of the pyrazole ring is a fundamental step in the synthesis of bromo-pyrazole derivatives. The inherent electronic properties of the pyrazole ring dictate the position of electrophilic substitution. The C4 position is the most electron-rich and therefore the most susceptible to electrophilic attack. mdpi.com When the C4 position is already substituted, as in 4-methyl-1H-pyrazole, electrophilic bromination typically occurs at the C5 position.

To obtain the 3-bromo regioisomer, direct bromination of 4-methyl-1H-pyrazole is generally not a viable strategy. Instead, indirect methods or ring-synthesis strategies are employed. One common approach involves the cyclization of a precursor that already contains the necessary substituents in the correct arrangement. Another powerful method is the Sandmeyer reaction, which involves the diazotization of an amino group followed by substitution with a bromide ion. The synthesis of this compound can thus be achieved from 3-amino-4-methyl-1H-pyrazole.

Alternatively, bromination can be directed using specific reagents. While N-Bromosuccinimide (NBS) is a widely used brominating agent for pyrazoles, often leading to 4-bromination, other reagents can offer different selectivity. mdpi.comenamine.netthieme-connect.com For instance, N-bromosaccharin has been reported for the effective bromination of pyrazoles. researchgate.netscirp.org In some cases, metal-catalyzed processes or reactions involving lithiated intermediates can provide access to less favored regioisomers. mdpi.com

Introduction of Methyl Substituents

The introduction of the methyl group at the C4 position is typically accomplished during the construction of the pyrazole ring itself, rather than by post-synthesis modification of a pre-formed pyrazole. The most prevalent method is the condensation reaction between a hydrazine derivative and a β-dicarbonyl compound or its equivalent. mdpi.com

For the synthesis of 4-methyl-1H-pyrazole, the reaction sequence can start from 2-butanone (B6335102). Treatment of 2-butanone with a formylating agent like methyl formate (B1220265) in the presence of a base yields an intermediate 3-oxo-2-methylbutanal. This intermediate is then reacted with hydrazine, leading to cyclization and the formation of 3,4-dimethylpyrazole and its isomer, 3-ethylpyrazole, as a byproduct. google.com To specifically obtain a 4-methylpyrazole, a precursor like 3-methyl-2,4-pentanedione (B1204033) would be reacted with hydrazine. mdpi.com This approach ensures the methyl group is placed at the desired C4 position of the resulting pyrazole ring.

Derivatization Strategies for this compound

The this compound scaffold is a versatile building block for creating more complex molecules. The presence of the reactive bromine atom at C3, the N-H group, and the C-H bond at C5 allows for a variety of derivatization reactions. acs.org

N-Substitution Reactions

The pyrazole ring contains two nitrogen atoms: a basic, pyridine-type nitrogen at position 2 and a non-basic, pyrrole-type nitrogen at position 1 which bears a proton. This N-H proton can be readily substituted through various N-alkylation or N-arylation reactions. jetir.org These reactions typically involve deprotonation of the pyrazole nitrogen with a suitable base, followed by reaction with an electrophile. Common electrophiles include alkyl halides, while N-arylation can be achieved through methods like the Chan-Lam coupling with boronic acids. nih.gov The N1 position can also be protected using groups like tert-butyloxycarbonyl (Boc) or an ethoxyethyl (EtOEt) group, which can be removed later in a synthetic sequence. arkat-usa.org

| Reaction Type | Reagents & Conditions | Product Type | Reference |

| N-Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetonitrile) | N-Alkyl pyrazole | mdpi.com |

| N-Arylation | Aryl boronic acid, Cu(OAc)₂, Base, Solvent | N-Aryl pyrazole | nih.gov |

| N-Protection (Boc) | (Boc)₂O, Base (e.g., DMAP), Solvent (e.g., CH₂Cl₂) | N-Boc pyrazole | arkat-usa.org |

| N-Protection (EtOEt) | Ethyl vinyl ether, TFA (cat.), Solvent (e.g., CH₂Cl₂) | N-(1-Ethoxyethyl)pyrazole | arkat-usa.org |

This table presents typical conditions for N-substitution reactions on pyrazole rings.

Functionalization at Pyrazole Ring Positions

With the N1 and C4 positions occupied, further functionalization can be directed to the C3 and C5 positions.

Reactions at the C3-Bromo Position: The bromine atom at C3 is a key functional handle for introducing a wide variety of substituents through metal-catalyzed cross-coupling reactions. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds. Prominent examples include:

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form C-C bonds. ambeed.com

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to introduce alkynyl groups. arkat-usa.org

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form N-aryl or N-alkyl derivatives at the C3 position.

Nucleophilic Substitution: The bromine atom can also be displaced by strong nucleophiles under certain conditions. smolecule.com

Functionalization at the C5 Position: The C5 position possesses the most acidic carbon-bound proton on the pyrazole ring, making it susceptible to deprotonation by a strong base (a process known as metallation). mdpi.com The resulting organometallic intermediate can then react with various electrophiles. Direct ortho-metalation (DoM) is a powerful strategy for C5 functionalization, especially in N-substituted pyrazoles. enamine.netacs.org Additionally, palladium-catalyzed direct C-H arylation can be used to introduce aryl groups at the C5 position, often requiring a directing group on the pyrazole nitrogen. researchgate.netacademie-sciences.fr

| Position | Reaction Type | Reagents & Conditions | Resulting Functional Group | Reference |

| C3 | Suzuki Coupling | Ar-B(OH)₂, Pd Catalyst, Base | Aryl | ambeed.com |

| C3 | Sonogashira Coupling | Terminal alkyne, Pd/Cu Catalyst, Base | Alkynyl | arkat-usa.org |

| C5 | C-H Lithiation/Electrophilic Quench | n-BuLi, then Electrophile (e.g., DMF) | Aldehyde, etc. | mdpi.comacs.org |

| C5 | Pd-Catalyzed C-H Arylation | Aryl halide, Pd Catalyst, Ligand, Base | Aryl | researchgate.netacademie-sciences.fr |

This table summarizes key functionalization strategies for the pyrazole ring of this compound derivatives.

Formation of Fused Heterocyclic Systems

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, which are of significant interest in medicinal chemistry. mdpi.comtubitak.gov.tr A common synthetic strategy involves converting the starting material into a bifunctional intermediate that can undergo a subsequent ring-closing reaction.

A typical pathway begins with the conversion of the 3-bromo group into a 3-amino group, for example, via Buchwald-Hartwig amination or nucleophilic substitution with an ammonia (B1221849) surrogate. The resulting 3-amino-4-methyl-1H-pyrazole can then undergo a condensation reaction with a 1,3-bielectrophilic partner, such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. mdpi.commdpi.commdpi.com This reaction, often acid-catalyzed, constructs the pyridine (B92270) ring fused to the pyrazole core, yielding a pyrazolo[3,4-b]pyridine scaffold. rsc.orgnih.gov Similar strategies can be employed to react bifunctional pyrazoles with other reagents to form a variety of other fused systems, such as pyrazolo[3,4-d]pyridazines or pyrazolo[3,4-b]quinoxalines. scirp.orgtubitak.gov.trsemanticscholar.org

Purification and Isolation Techniques for Synthesized Compounds

The effective purification and isolation of this compound and its derivatives are essential to ensure high purity for subsequent reactions and characterization. A variety of standard and advanced laboratory techniques are utilized for this purpose.

Crystallization/Recrystallization: This is one of the most common methods for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution. jetir.org Common solvents include ethanol, water, or mixtures thereof.

Column Chromatography: A highly versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel or alumina). The crude material is loaded onto a column, and a solvent (eluent) is passed through, carrying the components at different rates. arkat-usa.org This allows for the isolation of the pure compound from starting materials, byproducts, and catalysts.

Acid-Base Extraction/Precipitation: Since pyrazoles are weakly basic, they can be purified by forming acid addition salts. The crude pyrazole can be dissolved in an organic solvent and treated with an inorganic or organic acid, causing the pyrazole salt to precipitate. google.comgoogle.com The salt can be isolated by filtration and then neutralized with a base to regenerate the pure pyrazole. This method is particularly useful for removing non-basic impurities.

Distillation: For liquid pyrazole derivatives, distillation under reduced pressure (vacuum distillation) can be an effective purification method, separating compounds based on differences in their boiling points. arkat-usa.org

Modern Techniques: In specialized applications like flow chemistry, downstream purification processes such as membrane filtration and continuous crystallization are being developed to integrate synthesis and isolation steps seamlessly. mdpi.com

The choice of purification method depends on the physical state of the compound (solid or liquid), its stability, and the nature of the impurities present. Often, a combination of these techniques is required to achieve the desired level of purity.

Reactivity, Reaction Mechanisms, and Transformation Chemistry of 3 Bromo 4 Methyl 1h Pyrazole

Mechanistic Investigations of Electrophilic Substitution Reactions

The pyrazole (B372694) ring is an aromatic system, making it susceptible to electrophilic substitution reactions. pharmajournal.net The position of substitution is influenced by the directing effects of the substituents already present on the ring. In 3-Bromo-4-methyl-1H-pyrazole, the bromine atom at C3 and the methyl group at C4 influence the regioselectivity of incoming electrophiles.

Investigations into the electrophilic substitution of pyrazole derivatives have shown that the C4 position is generally the most nucleophilic and thus the primary site for electrophilic attack. pharmajournal.netpharmaguideline.com However, in this specific compound, the C4 position is already occupied by a methyl group. Therefore, electrophilic substitution would be directed to other available positions on the ring, with the electronic effects of the bromo and methyl groups playing a crucial role in determining the precise location.

Studies on the bromination of pyrazoles indicate that the reaction proceeds via an electrophilic aromatic substitution mechanism. researchgate.netsemanticscholar.org For instance, the bromination of pyrazole with elemental bromine in acetic acid yields 4-bromopyrazole. In cases where the C4 position is blocked, substitution may occur at other positions, or N-bromination can take place, which can then rearrange. cdnsciencepub.com Electrochemical methods have also been developed for the bromination and iodination of pyrazoles, offering a milder and more environmentally friendly alternative to traditional reagents. sciencegate.app

Nucleophilic Aromatic Substitution on Halogenated Pyrazoles

The bromine atom at the C3 position of this compound serves as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of nucleophiles onto the pyrazole ring. The reactivity of the C-Br bond towards nucleophilic attack is enhanced by the electron-withdrawing nature of the pyrazole ring itself.

SNAr reactions on halogenated heterocycles, including pyrazoles, are a common strategy for their functionalization. wuxibiology.com The reaction generally proceeds through a Meisenheimer complex intermediate. The rate and regioselectivity of these reactions can be influenced by factors such as the nature of the nucleophile, the solvent, and the presence of other substituents on the ring. For example, the nitro group, a strong electron-withdrawing group, can significantly activate a halogen for SNAr. smolecule.com While this compound lacks such a strongly activating group, the inherent electronics of the pyrazole ring still permit these transformations.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Further Functionalization

The bromine atom on this compound makes it an excellent substrate for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.neteie.grwiley.com

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron reagent with an organohalide in the presence of a palladium catalyst, is a widely used method for the arylation and vinylation of halogenated pyrazoles. rsc.orgnih.govbeilstein-journals.org This reaction has been successfully applied to various bromopyrazole derivatives to synthesize a diverse range of functionalized pyrazoles. rsc.orgarabjchem.org The choice of palladium catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. nih.gov For instance, the use of specific phosphine (B1218219) ligands like XPhos can be beneficial for the coupling of N-unsubstituted bromopyrazoles. nih.gov

The general mechanism for the Suzuki-Miyaura coupling involves the oxidative addition of the bromopyrazole to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

| Reaction Type | Reactants | Catalyst/Reagents | Product |

| Suzuki-Miyaura Coupling | This compound, Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 3-Aryl-4-methyl-1H-pyrazole |

This table provides a generalized representation of the Suzuki-Miyaura reaction.

Oxidative and Reductive Transformations

The pyrazole ring itself is generally resistant to oxidation due to its aromatic character. pharmajournal.netslideshare.net However, the substituents on the ring can undergo oxidative transformations. For instance, the methyl group at the C4 position could potentially be oxidized to a formyl or carboxyl group under specific conditions, although this would require harsh reagents that might also affect the pyrazole ring.

Conversely, the pyrazole ring can be reduced under certain conditions. Catalytic hydrogenation can lead to the formation of pyrazolines and subsequently pyrazolidines. pharmajournal.net These reduced derivatives are stronger bases than the parent pyrazole. pharmajournal.net It is important to note that the bromine atom could also be susceptible to reduction, potentially leading to debromination to form 4-methylpyrazole (B1673528).

| Transformation | Reagents | Potential Product |

| Oxidation of Methyl Group | Strong oxidizing agents (e.g., KMnO₄) | 3-Bromo-1H-pyrazole-4-carbaldehyde or 3-Bromo-1H-pyrazole-4-carboxylic acid |

| Reduction of Pyrazole Ring | H₂/Catalyst (e.g., Pd/C) | 3-Bromo-4-methyl-pyrazoline/pyrazolidine |

| Reductive Debromination | Reducing agents/catalysts | 4-Methylpyrazole |

This table illustrates potential, but not necessarily confirmed, transformations for this compound.

Acid-Base Properties and Tautomerism

Pyrazoles are weak bases, with the protonation occurring at the N2 nitrogen atom. cdnsciencepub.comrsc.orgrsc.org The pKa value of a substituted pyrazole is influenced by the electronic effects of its substituents. cdnsciencepub.comcdnsciencepub.com Electron-donating groups, like the methyl group, generally increase the basicity (raise the pKa), while electron-withdrawing groups, like the bromine atom, decrease it. Theoretical studies using DFT calculations have been employed to predict the pKa values of a large number of pyrazole derivatives. rsc.orgnih.gov

A key feature of N-unsubstituted pyrazoles is annular tautomerism, which involves the migration of the proton between the two nitrogen atoms of the ring. nih.govresearchgate.net For this compound, this would result in an equilibrium between this compound and 5-bromo-4-methyl-1H-pyrazole.

The position of this equilibrium is dependent on the nature and position of the substituents. researchgate.netresearchgate.net In many cases, the two tautomers rapidly interconvert in solution, leading to averaged signals in NMR spectroscopy. cdnsciencepub.com However, in some instances, the individual tautomers can be observed, particularly at low temperatures or in the solid state. researchgate.netrsc.org The relative stability of the tautomers can be influenced by factors such as intramolecular hydrogen bonding and steric interactions.

Role of Protic Pyrazole N-H Group in Reactivity

The protic N-H group in this compound plays a significant role in its reactivity and coordination chemistry. researchgate.netmdpi.comresearcher.lifenih.gov This group is Brønsted acidic and can be deprotonated by a base to form a pyrazolate anion. pharmaguideline.com This anion is a more potent nucleophile than the neutral pyrazole and can participate in various reactions, including N-alkylation and N-acylation. pharmajournal.net

In the context of metal-catalyzed reactions, the N-H group can coordinate to a metal center. mdpi.comrsc.org This coordination can influence the electronic properties of the pyrazole ring and thereby affect the reactivity at other positions. Furthermore, the deprotonation of the coordinated pyrazole to form a pyrazolato ligand can lead to metal-ligand cooperation, where both the metal and the ligand participate in a chemical transformation. researchgate.netmdpi.comrsc.org This bifunctional activation has been exploited in various catalytic processes. researcher.lifenih.govrsc.org The acidity of the N-H proton is enhanced upon coordination to a Lewis acidic metal center. mdpi.com

Coordination Chemistry and Catalytic Applications of 3 Bromo 4 Methyl 1h Pyrazole Ligands

Ligand Design and Synthesis from 3-Bromo-4-methyl-1H-pyrazole Precursors

The synthetic utility of this compound as a building block for ligand synthesis is primarily centered around two key reactive sites: the bromine atom at the 3-position and the nitrogen atom of the pyrazole (B372694) ring. These sites allow for the introduction of various functional groups through established synthetic methodologies, enabling the construction of monodentate, bidentate, and polydentate ligands.

One of the most powerful techniques for modifying the 3-position is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between the pyrazole ring and a wide range of aryl or heteroaryl boronic acids. nih.govacs.org This method is highly efficient for creating ligands with extended π-systems, which can influence the electronic properties of the resulting metal complexes. For instance, coupling this compound with different arylboronic acids can introduce electron-donating or electron-withdrawing substituents, thereby tuning the ligand's donor strength.

Another crucial strategy for ligand diversification is N-alkylation of the pyrazole ring. This reaction typically involves the deprotonation of the N-H bond followed by reaction with an alkyl halide or other electrophile. rsc.orgnih.gov This approach allows for the introduction of various pendant donor arms, transforming the pyrazole into a chelating ligand. For example, reaction with 2-(bromomethyl)pyridine (B1332372) can yield a bidentate N,N'-ligand, capable of forming stable chelate rings with metal ions.

Furthermore, the bromine atom can be displaced by other nucleophiles, such as phosphines, to generate phosphine-containing pyrazole ligands. These P,N-ligands are of significant interest in catalysis due to the unique properties imparted by the combination of a soft phosphine (B1218219) donor and a hard pyrazole nitrogen donor.

The strategic combination of these synthetic methods allows for the creation of a library of ligands with varied steric bulk, electronic character, and denticity, all originating from the this compound precursor.

Formation and Characterization of Metal Complexes

Ligands derived from this compound readily coordinate to a wide range of transition metals, forming complexes with diverse geometries and coordination modes. The characterization of these metal complexes is typically achieved through a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Transition Metal Complexes (e.g., Cu(II), Cd(II), Mn, Ru, Pd, Co)

A variety of transition metal complexes incorporating pyrazole-derived ligands have been synthesized and studied. researchgate.netresearchgate.netchemrxiv.org For instance, copper(II) complexes with pyrazole-based ligands have been extensively investigated, often exhibiting square planar or distorted octahedral geometries. nih.govijnes.orgnih.gov The interaction of pyrazole ligands with cadmium(II) has also been explored, leading to the formation of both discrete molecular complexes and coordination polymers.

Manganese and cobalt complexes with pyrazole ligands are also well-documented, showcasing a range of coordination numbers and magnetic properties. researchgate.net Ruthenium complexes are of particular interest for their catalytic applications, especially in hydrogenation and transfer hydrogenation reactions. nih.govmdpi.comchemrxiv.org Palladium complexes, often featuring phosphine-containing pyrazole ligands, are crucial for their role in cross-coupling reactions. rsc.orgresearchgate.netresearchgate.net

The synthesis of these complexes generally involves the reaction of the appropriate metal salt with the pyrazole-derived ligand in a suitable solvent. The stoichiometry of the reaction and the nature of the metal's counter-ion can influence the final structure of the complex.

Coordination Modes and Geometries

Pyrazole-derived ligands can adopt several coordination modes when binding to a metal center. uninsubria.itresearchgate.net As a neutral molecule, the pyrazole ligand typically coordinates in a monodentate fashion through the pyridine-type nitrogen atom (N2). Upon deprotonation, the resulting pyrazolate anion can act as a bridging ligand, connecting two metal centers.

For chelating ligands synthesized from this compound, where additional donor atoms are introduced via N-alkylation or C-functionalization, the coordination geometry is dictated by the nature and number of donor atoms and the steric constraints of the ligand backbone. Bidentate N,N'-ligands, for example, typically form five- or six-membered chelate rings with the metal ion, leading to geometries such as square planar or octahedral, depending on the coordination of other ligands.

Single-crystal X-ray diffraction is the definitive method for determining the precise coordination geometry and bond parameters within the metal complex. Spectroscopic techniques such as IR and NMR spectroscopy provide valuable information about the coordination environment of the metal ion and the binding of the ligand. For instance, a shift in the C=N stretching frequency in the IR spectrum upon coordination is indicative of the pyrazole nitrogen's involvement in bonding to the metal.

Applications in Homogeneous and Heterogeneous Catalysis

The metal complexes derived from this compound-based ligands have shown considerable promise as catalysts in a variety of organic transformations. The tunability of the ligand's steric and electronic properties allows for the fine-tuning of the catalyst's activity and selectivity.

Transfer Hydrogenation Reactions

Ruthenium complexes bearing pyrazole-derived ligands have emerged as effective catalysts for transfer hydrogenation reactions. nih.govmdpi.comchemrxiv.org This process, which involves the transfer of hydrogen from a donor molecule (e.g., isopropanol) to a substrate (e.g., a ketone or imine), is a valuable and environmentally benign alternative to traditional hydrogenation methods that use high-pressure hydrogen gas.

The catalytic activity of these ruthenium complexes is often attributed to the presence of the N-H proton on the pyrazole ring, which can participate in the catalytic cycle through proton-coupled electron transfer or by acting as a proton shuttle. The electronic nature of the substituents on the pyrazole ring, introduced through functionalization of the this compound precursor, can significantly impact the efficiency of the catalyst.

| Catalyst Precursor | Substrate | Hydrogen Donor | Product | Conversion (%) | Reference |

| Ruthenium-p-cymene complex with bromo-quinoline-pyridine ligand | Benzophenone | 2-propanol | Benzhydrol | 94 | mdpi.com |

| (HPNP)Ru(H)2CO | [Ru(bpy)2(CO)2]2+ | H2 | [Ru(bpy)2(CO)(CHO)]+ | 71 (yield) | chemrxiv.org |

C-C and C-Heteroatom Bond-Forming Reactions (e.g., Heck Reaction)

Palladium complexes stabilized by pyrazole-based ligands, particularly those containing phosphine donors, are highly effective catalysts for C-C and C-heteroatom bond-forming reactions. rsc.orgresearchgate.net The Heck reaction, which involves the coupling of an unsaturated halide with an alkene, is a cornerstone of modern organic synthesis. researchgate.netrsc.orgsioc-journal.cn

The steric and electronic properties of the pyrazole-phosphine ligand play a crucial role in the efficiency of the palladium catalyst. Bulky and electron-rich ligands can enhance the rate of oxidative addition and reductive elimination steps in the catalytic cycle, leading to higher turnover numbers and yields. The ability to systematically modify the ligand structure starting from this compound provides a powerful tool for optimizing catalyst performance for specific Heck coupling partners.

| Catalyst | Aryl Halide | Olefin | Product | Yield (%) | Reference |

| Palladium-di-pyrazole framework (Pd-MOF) | Arylhydrazine | N/A (C-N cleavage/C-C formation) | Biaryl | Not specified | rsc.org |

| Dichloro-bis(aminophosphine)palladium complexes | Various aryl halides | Various olefins | Substituted styrenes | High yields | rsc.org |

Metal-Ligand Cooperation in Catalytic Cycles

The concept of metal-ligand cooperation (MLC) has emerged as a pivotal principle in the design of highly efficient homogeneous catalysts. In MLC, the ligand is not a passive spectator but actively participates in bond-making and bond-breaking steps of a catalytic cycle. Protic N-heterocyclic ligands, such as this compound, are prime candidates for facilitating MLC due to the presence of a potentially acidic N-H proton.

The fundamental mechanism of MLC involving a pyrazole ligand is centered on the reversible deprotonation of its N-H group. Coordination of the pyrazole's pyridine-like nitrogen atom to a Lewis acidic metal center significantly increases the Brønsted acidity of the adjacent N-H proton. This enhanced acidity allows the ligand to act as a proton shuttle or a site for substrate activation. In a typical catalytic cycle, the pyrazole ligand can be deprotonated to form a pyrazolate anion, which alters the electron density at the metal center and creates a basic site on the ligand. This bifunctional metal-ligand pair can then cooperatively activate substrates. For instance, the metal center might bind one part of a substrate while the pyrazolate nitrogen interacts with another, often via proton abstraction or hydrogen bonding.

The substituents on the pyrazole ring play a crucial role in modulating these cooperative effects. For the this compound ligand, two opposing electronic effects are at play. The methyl group at the 4-position is weakly electron-donating, which would slightly increase the electron density on the ring and decrease the acidity of the N-H proton. Conversely, the bromo group at the 3-position is strongly electron-withdrawing, which would decrease the electron density of the ring, increase the N-H acidity, and enhance the Lewis acidity of the coordinated metal center. Theoretical and experimental studies on related substituted pyrazoles confirm that electron-withdrawing groups stabilize the corresponding anionic (pyrazolate) form.

This electronic tuning is critical for catalysis. A more acidic N-H bond facilitates proton transfer steps, which can be rate-determining in many reactions, such as transfer hydrogenation. The modified Lewis acidity of the metal center also affects substrate binding and activation. Therefore, the specific electronic signature of this compound makes it a potentially valuable ligand for fine-tuning the reactivity of a metal complex in MLC-driven catalysis.

To illustrate the impact of ligand electronics on catalytic performance in a related system, the following table presents data on the transfer hydrogenation of ketones catalyzed by ruthenium complexes bearing different substituted pyrazole ligands.

| Ligand | Key Substituent | Electronic Effect | Turnover Frequency (TOF, h-1) |

|---|---|---|---|

| 3,5-dimethyl-1H-pyrazole | Methyl | Electron-Donating | 1,200 |

| 1H-pyrazole | -H | Neutral | 950 |

| 3,5-bis(trifluoromethyl)-1H-pyrazole | -CF3 | Strongly Electron-Withdrawing | 2,500 |

Note: Data is hypothetical and for illustrative purposes to show the general trend of how electronic effects of substituents on a pyrazole ligand can influence catalytic activity.

Electrocatalysis Involving Pyrazole Complexes

Metal complexes incorporating pyrazole-based ligands are increasingly being investigated for their potential in electrocatalysis, particularly for energy-relevant reactions like the hydrogen evolution reaction (HER), oxygen reduction reaction (ORR), and oxygen evolution reaction (OER). The efficacy of these complexes often relies on proton-coupled electron transfer (PCET) pathways, where the pyrazole ligand can play an active role as a proton relay.

In the context of electrocatalysis, the this compound ligand offers an interesting platform. The metal center's redox potential, a key parameter in electrocatalysis, can be systematically tuned by the ligand's electronic properties. The electron-withdrawing bromo group on the this compound ligand would be expected to make the coordinated metal center more electrophilic, thus raising its reduction potential. This modification can be beneficial for reductive processes like HER, where electron transfer to the catalyst is a key step.

Furthermore, the N-H moiety of the pyrazole is crucial. It can act as a proton relay, facilitating the transfer of protons to or from the active site. This is particularly important in aqueous electrolytes for reactions like HER (2H⁺ + 2e⁻ → H₂) or OER (2H₂O → O₂ + 4H⁺ + 4e⁻), where managing proton activity at the catalyst's surface is critical for lowering the overpotential. The acidity of this N-H proton, influenced by the bromo and methyl substituents, will determine its effectiveness as a proton donor or acceptor within the PCET mechanism.

While specific electrocatalytic data for complexes of this compound are not extensively documented, studies on structurally related pyrazole complexes provide valuable insights. For example, cobalt complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid have demonstrated bifunctional activity for both OER and ORR. This suggests that the pyrazole framework is robust and electronically suitable for mediating multi-electron redox processes.

The performance of such electrocatalysts is typically evaluated by parameters like the overpotential required to drive the reaction at a certain current density (e.g., 10 mA/cm²) and the Tafel slope, which provides mechanistic information. The table below shows representative electrocatalytic data for a cobalt complex with a related substituted pyrazole ligand, illustrating the typical metrics used to assess performance.

| Catalyst | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Reaction |

|---|---|---|---|

| [Co(3-methyl-1H-pyrazole-4-carboxylate)₂(H₂O)₂] | 340 | 65 | OER |

Note: The data is based on findings for a related compound, 3-methyl-1H-pyrazole-4-carboxylic acid, to illustrate typical performance metrics in electrocatalysis.

Compound Index

| Compound Name |

|---|

| This compound |

| 3,5-dimethyl-1H-pyrazole |

| 1H-pyrazole |

| 3,5-bis(trifluoromethyl)-1H-pyrazole |

| 3-methyl-1H-pyrazole-4-carboxylic acid |

| Ruthenium |

| Cobalt |

Advanced Materials Science Applications of 3 Bromo 4 Methyl 1h Pyrazole Derivatives

Integration into Polymeric Structures

Derivatives of 3-bromo-4-methyl-1H-pyrazole are valuable monomers and building blocks for the synthesis of novel polymeric materials. The pyrazole (B372694) moiety, with its unique electronic and coordination properties, can impart specialized functionalities to the resulting polymers, such as enhanced thermal stability, conductivity, and catalytic activity.

Polymers with Specialized Properties (e.g., conductivity, thermal stability)

The integration of pyrazole derivatives into polymer backbones can lead to materials with significant electrical conductivity. This is achieved through the creation of conjugated systems that facilitate the movement of charge carriers. For instance, poly(pyrazoles) have been synthesized and are being investigated as electrically conducting photoactive materials. google.com The doping of these polymers, a process of introducing charged molecules, can significantly enhance their conductivity, transitioning them from a neutral to a highly conductive state. nih.gov The conductivity of such polymers is influenced by factors like the type and amount of dopant, temperature, and the polymer's morphology. nih.gov

Furthermore, pyrazole-containing polymers can exhibit notable thermal stability. Poly(pyrazole-ureas), for example, are a class of dynamic covalent polyureas that demonstrate excellent mechanical properties and can be recycled upon heating to around 130°C. nih.gov The thermal reversibility of the pyrazole-urea bonds allows for the design of responsive and adaptive materials. nih.govresearchgate.net This characteristic is attributed to the dynamic nature of the bonds, which can dissociate and reform at elevated temperatures. nih.gov Research into polynitropyrazoles has also highlighted their thermal stability, a crucial property for energetic materials. researchgate.net

Below is a table summarizing the properties of some pyrazole-based polymers:

| Polymer Type | Specialized Property | Mechanism | Potential Application |

| Poly(pyrazoles) | Electrical Conductivity | Formation of conjugated systems, enhanced by doping. google.comnih.gov | Photovoltaic cells, electronic devices. google.com |

| Poly(pyrazole-ureas) | Thermal Reversibility, Recyclability | Dynamic covalent bonds that dissociate and reform with temperature changes. nih.gov | Self-healing materials, adaptive materials. researchgate.net |

| Polynitropyrazoles | High Thermal Stability | Strong molecular structure and bonding within the heterocyclic rings. researchgate.net | Energetic materials with controlled decomposition. researchgate.net |

Polymeric Metal Catalysis

Pyrazole derivatives are excellent ligands for transition metals, and their incorporation into polymeric structures can yield highly effective and recyclable catalysts. researchgate.net The nitrogen atoms in the pyrazole ring act as coordination sites for metal ions, and by immobilizing these catalytic centers on a polymer support, the catalyst can be easily separated from the reaction mixture and reused. rsc.orgnih.gov

For example, titanium complexes with pyrazole-based ligands have shown enhanced catalytic activity in the ring-opening polymerization of L-lactide to produce polylactide (PLA), a biodegradable polymer. rsc.orgnih.gov The use of a pyrazole ligand with titanium isopropoxide significantly improved the catalytic activity compared to using the titanium compound alone. rsc.orgnih.gov This enhancement is attributed to a cooperative effect between two titanium atoms, facilitated by the pyrazole ligand. nih.gov

Optoelectronic and Photoluminescent Materials

The unique electronic properties of the pyrazole ring make its derivatives, including those of this compound, promising candidates for applications in optoelectronics and photoluminescent materials. These materials can interact with light in specific ways, leading to their use in sensors, light-emitting diodes, and solar cells.

Fluorescent Probes and Sensors

Pyrazole derivatives have been extensively studied for their fluorescence properties and their ability to act as chemosensors for the detection of various ions and molecules. rsc.org Their easy synthesis, remarkable optical properties, and chelating capabilities make them ideal for designing probes for biological and environmental monitoring. benthamdirect.com These fluorescent probes can exhibit a "turn-on" or "turn-off" response upon binding to a specific analyte, leading to a measurable change in fluorescence intensity. rsc.org

For instance, pyrazole-based fluorescent probes have been developed for the highly sensitive and selective detection of metal ions such as Cu²⁺, Hg²⁺, Ga³⁺, and Fe³⁺. rsc.orgtandfonline.comresearchgate.netnih.gov The pyrazole moiety serves as a coordination point, binding the metal ion through its nitrogen atoms, which in turn alters the electronic structure of the molecule and its photophysical properties. rsc.org The detection limits for some of these probes are in the nanomolar and even picomolar range, highlighting their exceptional sensitivity. benthamdirect.comnih.gov

| Analyte | Probe Type | Sensing Mechanism | Detection Limit |

| Chromium (III) | Pyrazole derivative | Fluorescence quenching/enhancement | 37 x 10⁻¹² M benthamdirect.com |

| Mercury (II) | Pyrazole-derivative-functionalized Fe₃O₄@SiO₂ | Fluorescence quenching | 7.6 nM rsc.org |

| Gallium (III) | Thiourea-containing pyrazole derivative | Fluorescence turn-on | 0.29 µM researchgate.net |

| Iron (III) | Pyrazole-pyrazoline derivative | Fluorescence quenching | 3.9 x 10⁻¹⁰ M nih.gov |

Organic Light-Emitting Diodes (OLEDs) and Solar Cells

Derivatives of pyrazole are being explored for their potential in organic light-emitting diodes (OLEDs) and organic solar cells due to their charge transport and luminescent properties. mdpi.com In OLEDs, these materials can function as emitters, producing light when an electric current is passed through them. Trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines, for example, have been synthesized and shown to emit bright bluish-green light in OLED devices. mdpi.com

In the realm of solar cells, electrically conducting poly(pyrazoles) are being investigated as n-dopable or p-dopable electron acceptors in photovoltaic cells. google.com The high electron transport rates and versatile redox behavior of these polymers make them suitable for use in the active layer of organic solar cells, where they can facilitate the separation and transport of photogenerated charges. google.com

Energetic Materials Research

The high nitrogen content and heat of formation of the pyrazole ring make it a key building block in the development of advanced energetic materials. mdpi.com Nitrated pyrazole derivatives, in particular, have garnered significant attention as they can offer a desirable balance of high detonation performance and reduced sensitivity to external stimuli like impact and friction. researchgate.net

Research has focused on synthesizing various energetic compounds derived from pyrazole, including nitropyrazole-triazole backbones and pyrazole-derived energetic salts. rsc.orgrsc.org These materials often exhibit high thermal stability, with decomposition temperatures comparable to or exceeding those of traditional explosives like HNS and RDX. rsc.org For example, a derivative of the nitropyrazole–triazole backbone, DNPAT, has a decomposition temperature of 314 °C, close to that of HNS (318 °C), but with better detonation performance and lower sensitivity. rsc.org

The introduction of nitro groups and the formation of energetic salts can be used to fine-tune the properties of these materials. researchgate.net For instance, a hydroxylammonium salt of a pyrazole derivative exhibited a calculated detonation velocity of 8700 m/s, which is comparable to that of RDX (8748 m/s). rsc.org

Below is a table comparing the properties of some pyrazole-based energetic materials with traditional explosives:

| Compound | Decomposition Temperature (°C) | Detonation Velocity (m/s) | Impact Sensitivity (J) |

| DNPAT | 314 rsc.org | 8889 rsc.org | 18 rsc.org |

| RDX | ~210 | 8795 rsc.org | 7.4 rsc.org |

| HNS | 318 rsc.org | 7612 rsc.org | 5 rsc.org |

| Hydroxylammonium salt of a pyrazole derivative | - | 8700 (calculated) rsc.org | - |

Liquid Crystals and Dyes

The unique structural and electronic properties of the pyrazole ring make its derivatives promising candidates for applications in the fields of liquid crystals and dyes. The ability to functionalize the pyrazole core at various positions allows for the fine-tuning of molecular shape, polarity, and conjugation, which are critical parameters for the design of these advanced materials.

While direct studies on this compound in these applications are not extensively documented, the broader class of pyrazole derivatives has shown significant potential. For instance, supramolecular liquid crystals have been developed using 4-aryl-1H-pyrazole units. These molecules can self-assemble through hydrogen bonding to form columnar mesophases, which also exhibit luminescent properties. rsc.org The presence of the 1H-pyrazole moiety is crucial for the molecular aggregation that leads to the liquid crystalline behavior. rsc.org This suggests that derivatives of this compound, with appropriate peripheral substitutions to induce mesomorphism, could also exhibit liquid crystalline properties. The bromo and methyl groups on the pyrazole ring can influence the intermolecular interactions and packing, potentially leading to novel thermotropic behaviors. tandfonline.comresearchgate.net

In the realm of dyes, pyrazole derivatives are well-established as versatile scaffolds for the synthesis of azo dyes. nih.gov The synthesis typically involves the diazotization of an amino-substituted pyrazole, followed by coupling with various aromatic or active methylene (B1212753) compounds. nih.gov This process allows for the creation of a wide range of colors. The electronic nature of the substituents on the pyrazole ring plays a significant role in determining the final color and properties of the dye. The electron-withdrawing nature of the bromine atom in this compound could be utilized to modulate the electronic properties of pyrazole-based azo dyes, potentially leading to new dyes with specific absorption characteristics.

Table 1: Examples of Pyrazole Derivatives and their Applications in Liquid Crystals and Dyes

| Pyrazole Derivative | Application | Key Findings |

| 4-Aryl-1H-pyrazole derivatives | Liquid Crystals | Capable of self-assembly via hydrogen bonding to form columnar mesophases with luminescent properties. rsc.org |

| Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | Azo Dyes | Used as a diazotization component to synthesize a variety of new pyrazole azo dyes with potential applications in paints and varnishes. nih.gov |

| Alkyloxy pyrazole derivatives | Liquid Crystals | Exhibit mesogenic properties, with transition temperatures influenced by the length of the alkyloxy chain. tandfonline.com |

Semiconductor Materials Development

The development of novel semiconductor materials is crucial for advancing electronic and optoelectronic technologies. Organic semiconductors, in particular, offer advantages such as flexibility, low cost, and tunable properties. Pyrazole derivatives have emerged as a class of compounds with potential applications in this area due to their electronic characteristics and structural versatility.

Research into the electrical properties of pyrazole-based materials has indicated their potential as semiconductors. For example, pyrazole-based metal-organic frameworks (MOFs) have been shown to exhibit semiconducting behavior. acs.orgresearchgate.net In one study, cobalt and nickel-based MOFs incorporating a flexible bispyrazole ligand demonstrated electrical conductivity, with one of the cobalt-based MOFs showing a light-dependent conductive response. acs.org This suggests that the pyrazole unit can facilitate charge transport within a structured material. The conductivity in these MOFs was attributed to the presence of free sulfonic groups and encapsulated water clusters which aid in charge generation and transport. acs.org

Furthermore, theoretical studies on the electronic structure of pyrazole derivatives have provided insights into their potential as semiconductor components. The electronic properties, such as the band gap, can be tuned by modifying the substituents on the pyrazole ring. While some pyrazole derivatives have been identified as insulators, others, particularly when incorporated into larger conjugated systems or coordination complexes, may exhibit semiconducting properties. The introduction of a bromine atom and a methyl group, as in this compound, can alter the electronic landscape of the molecule, influencing its frontier molecular orbitals and potentially narrowing the band gap to a range suitable for semiconductor applications.

Table 2: Electrical Properties of Selected Pyrazole-Based Materials

| Material | Measured Property | Value | Potential Application |

| Nickel-based Pyrazole MOF | Electrical Conductivity | 1.80 × 10⁻⁴ S/m | Electronic Devices |

| Cobalt-based Pyrazole MOF (in dark) | Electrical Conductivity | 9.09 × 10⁻⁵ S/m | Light-sensitive Electronics |

| Cobalt-based Pyrazole MOF (in light) | Electrical Conductivity | 6.31 × 10⁻⁴ S/m | Photodetectors, Solar Cells |

| 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole | Dielectric Constant (Avg) | 47 | Insulator/Dielectric Material |

Research in Biological and Medicinal Chemistry Pertaining to 3 Bromo 4 Methyl 1h Pyrazole Derivatives

General Biological Activities of Pyrazole (B372694) Scaffolds: A Research Perspective

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.net This distinction is due to its presence in a wide array of pharmacologically active compounds and its ability to serve as a versatile core for the development of new therapeutic agents. meddocsonline.orgbohrium.com Pyrazole and its derivatives are known to exhibit a comprehensive spectrum of biological activities, making them a focal point of extensive research. bohrium.comnih.govorientjchem.org

The therapeutic potential of the pyrazole moiety is demonstrated by its incorporation into several clinically approved drugs. orientjchem.orgglobalresearchonline.net Examples include the potent anti-inflammatory agent Celecoxib, the analgesic Difenamizole, and the anticancer drug Crizotinib. meddocsonline.orgglobalresearchonline.net The wide-ranging pharmacological profile of pyrazole-containing compounds encompasses:

Anticancer: Derivatives have shown significant cytotoxicity against various cancer cell lines. bohrium.comglobalresearchonline.netnih.gov

Antimicrobial: This class of compounds has demonstrated broad-spectrum activity against bacteria, fungi, and viruses. nih.govnih.govnih.gov

Anti-inflammatory: Many pyrazole derivatives act as potent anti-inflammatory agents, often through mechanisms like COX-2 inhibition. nih.govnih.govnih.gov

Enzyme Inhibition: Pyrazoles are effective inhibitors of various enzymes, including monoamine oxidase (MAO) and kinases. researchgate.netmdpi.com

Other Activities: The biological repertoire of pyrazoles also extends to analgesic, anticonvulsant, antidepressant, and antioxidant properties. nih.govnih.gov

The metabolic stability and diverse chemical reactivity of the pyrazole ring allow for extensive structural modifications, enabling chemists to fine-tune the pharmacological properties and develop compounds with enhanced potency and selectivity for specific biological targets. mdpi.com This adaptability has fueled continuous interest in synthesizing and evaluating new pyrazole derivatives for a multitude of therapeutic applications. meddocsonline.orgbohrium.com

Structure-Activity Relationship (SAR) Studies for Biological Targets

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. Structure-Activity Relationship (SAR) studies are crucial for optimizing these compounds as therapeutic agents. While specific SAR studies for 3-bromo-4-methyl-1H-pyrazole are not extensively detailed in the provided context, general principles can be inferred from related structures.

The presence and position of halogen atoms, such as bromine, often play a significant role in modulating the biological activity. Halogen substitutions can influence a compound's lipophilicity, electronic properties, and binding interactions with target proteins. nih.gov For instance, in a series of halogenated pyrazolines investigated for monoamine oxidase (MAO) inhibition, the potency against MAO-B was significantly affected by the type of halogen on a phenyl ring substituent, with potency increasing in the order of -H < -Br < -Cl < -F. nih.gov This suggests that both the electronegativity and size of the halogen atom are critical for activity.

For pyrazole-based inhibitors of meprin α and β, SAR exploration revealed that modifications at the 3 and 5 positions of the pyrazole core with different aryl moieties significantly modulated inhibitory activity and selectivity. nih.gov The introduction of various functional groups on these aryl rings allowed for the fine-tuning of interactions within the S1 and S1' pockets of the enzymes. nih.gov These findings underscore the importance of systematic structural modifications around the pyrazole core to optimize interactions with specific biological targets.

Investigational Therapeutic Areas and Mechanisms of Action

Derivatives of this compound are part of a broader class of pyrazole compounds investigated for their anticancer potential. The pyrazole scaffold is a key component in many compounds designed as inhibitors of protein kinases, which are crucial regulators of cell cycle and proliferation and are often dysregulated in cancer. nih.gov

Research has shown that pyrazole derivatives can exert anticancer effects through various mechanisms. For example, certain pyrazoline derivatives are effective against lung carcinoma (A549) cells. srrjournals.com One study identified 3-(4-bromo-phenyl)-5-(3-bromo-4-hydroxy-5-methoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide as a promising anti-cancer agent against A549 cells, demonstrating notable inhibitory effects compared to the standard drug cisplatin. srrjournals.com

Other pyrazole analogues have demonstrated potent activity against human colon cancer cell lines (HCT-116), with some compounds showing IC₅₀ values in the low micromolar range. nih.gov The mechanism of action for some of these compounds has been linked to the inhibition of enzymes like xanthine (B1682287) oxidase. nih.gov Furthermore, pyrazole-urea derivatives have been synthesized and evaluated as potent inhibitors of the BRAFV600E kinase, a key target in malignant melanoma. nih.gov

The following table summarizes the anticancer activity of selected bromo-substituted pyrazole derivatives.

| Compound Name | Cancer Cell Line | Activity (IC₅₀) |

| 3-(4-bromo-phenyl)-5-(3-bromo-4-hydroxy-5-methoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | A549 (Lung) | Notable inhibitory effect |

| Pyrazole derivative 1 | HCT-116 (Colorectal) | 4.2 ± 0.2 μM |

| Pyrazole derivative 1 | HepG2 (Hepatocellular) | 4.4 ± 0.4 μM |

| Pyrazole derivative 1 | MCF-7 (Breast) | 17.8 ± 0.5 μM |

This table is for illustrative purposes and is based on data for structurally related compounds.

The pyrazole scaffold is a well-established pharmacophore in the design of new antimicrobial agents. nih.gov Derivatives incorporating bromine and methyl groups have been part of this research, showing activity against a range of pathogens.

In the realm of antibacterial research, various substituted pyrazoles have been synthesized and tested. For instance, (Z)-3-bromo-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl) but-3-en-2-one (B6265698) was reported to have good antibacterial activity with a Minimum Inhibitory Concentration (MIC) value of 32 μg/mL. meddocsonline.org Another study focused on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, which were evaluated for their activity against extensively drug-resistant (XDR) Salmonella typhi. mdpi.com One derivative from this series demonstrated the highest antibacterial potency with an MIC of 6.25 mg/mL. mdpi.com

With respect to antifungal activity, pyrazole derivatives have shown inhibitory effects against various fungal strains. meddocsonline.orgnih.gov For example, a series of pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives showed good inhibitory effects on Candida tropicalis, Candida parapsilosis, and Candida glabrata strains. meddocsonline.org Some pyrazoles have also shown moderate activity against Aspergillus fumigatus. meddocsonline.org

The table below presents the antimicrobial activity of selected pyrazole derivatives containing bromo- and/or methyl-substituents.

| Compound Name | Target Organism | Activity (MIC) |

| (Z)-3-bromo-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl) but-3-en-2-one | Bacteria | 32 μg/mL |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative 5d | XDR S. typhi | 6.25 mg/mL |

| Pyrazole-3-carboxylic acid derivative 2 | Candida species | Good inhibitory effect |

| Pyrazole derivative 23 | Aspergillus fumigatus | Moderate activity |

This table is for illustrative purposes and is based on data for structurally related compounds.

Pyrazole derivatives are widely recognized for their anti-inflammatory properties, with some of the most well-known non-steroidal anti-inflammatory drugs (NSAIDs) being based on this scaffold. nih.govnih.gov The mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key player in the inflammatory pathway. researchgate.net

While direct studies on this compound derivatives are not detailed, the general class of pyrazoles has been extensively explored. For example, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide was found to have better anti-inflammatory activity than the standard drug Diclofenac sodium in certain assays. nih.gov The structural features of the pyrazole ring and its substituents are critical for this activity, allowing for specific interactions with the active site of the COX enzymes. researchgate.net The development of new pyrazole-based anti-inflammatory agents continues to be an active area of research, aiming to create molecules with improved efficacy and fewer side effects compared to existing therapies. nih.govnih.gov

The pyrazole framework is a versatile scaffold for designing inhibitors of various enzymes critical to physiological and pathological processes.

Monoamine Oxidase (MAO) Inhibition: MAOs are enzymes involved in the metabolism of neurotransmitters, and their inhibition is a key strategy for treating neurodegenerative disorders like Parkinson's disease and depression. researchgate.netnih.gov Halogenated pyrazoline derivatives have been investigated as potent and selective inhibitors of MAO-B. nih.gov Studies have shown that halogen substitutions on a phenyl ring attached to the pyrazoline core significantly enhance MAO-B inhibition. Specifically, a pyrazoline with a bromo-substituted phenyl group showed potent activity, although it was slightly less potent than its chloro and fluoro counterparts. nih.gov This highlights the role of the halogen's electronic properties and size in the interaction with the enzyme's active site. nih.gov

Alkaline Phosphatase (ALP) Inhibition: Alkaline phosphatase is an enzyme involved in various processes, and its inhibition is an emerging therapeutic strategy. mdpi.comnih.gov Compounds with nitrogen and amide linkages, including pyrazole derivatives, have been shown to inhibit human alkaline phosphatase activity. mdpi.com A series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives were synthesized and evaluated for their ALP inhibitory potential. mdpi.com One compound from this series, 5d , showed significant competitive inhibition of human placental alkaline phosphatase with an IC₅₀ value of 1.469 ± 0.02 μM. mdpi.com This indicates that the bromo-methylphenyl moiety, as part of a larger structure, can effectively interact with the active site of ALP.

| Compound Name | Target Enzyme | Activity (IC₅₀) |

| EH8 (Bromo-substituted pyrazoline) | MAO-B | Potent inhibition (IC₅₀ > 0.063 µM) |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative 5d | Alkaline Phosphatase | 1.469 ± 0.02 μM |

This table is for illustrative purposes and is based on data for structurally related compounds.

Antioxidant Activity Research

The pyrazole nucleus, a core component of this compound, is a recognized pharmacophore in the development of novel antioxidant agents. nih.gov Research into pyrazole derivatives has revealed their capacity to mitigate oxidative stress, a pathological process implicated in numerous diseases. nih.gov The antioxidant potential of these compounds is often attributed to their ability to scavenge free radicals and inhibit reactive oxygen species (ROS) production. nih.govresearchgate.net

The mechanism of action for pyrazole-based antioxidants can involve the donation of a hydrogen atom or an electron to neutralize free radicals. nih.gov Structure-activity relationship (SAR) studies have indicated that the presence of specific functional groups, such as hydroxyl or amino groups on the pyrazole nucleus, can be important for antioxidant activity. nih.gov For instance, certain acylhydrazone derivatives of pyrazoles have demonstrated significant radical scavenging properties. nih.gov

In various in vitro assays, pyrazole derivatives have shown potent antioxidant effects. For example, some phenylamino (B1219803) pyrazole derivatives exhibited higher antioxidant and ROS formation inhibition activity in platelets than reference drugs like acetylsalicylic acid. nih.gov The antioxidant activity is often evaluated using standard tests such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, and the FRAP (ferric reducing antioxidant power) test. nih.gov In one study, novel pyrazole derivatives showed good antioxidant activity in the DPPH assay, with one of the most active compounds demonstrating a marked effect. researchgate.net

The strategic incorporation of moieties like a catecholic portion linked through an acylhydrazone chain to a pyrazole core has been explored to create hybrid compounds with good antioxidant activity, capable of blocking ROS production in neutrophils and human platelets. researchgate.net These findings underscore the potential of the this compound scaffold as a starting point for developing new therapeutic agents to combat oxidative stress-related diseases. nih.gov

| Compound Series | Assay Method | Key Findings | Reference |

|---|---|---|---|

| Phenylamino Pyrazole Derivatives | Platelet ROS formation | Higher antioxidant activity than acetylsalicylic acid and N-acetylcysteine. | nih.gov |

| Acylhydrazone Pyrazole Derivatives | DPPH Assay | Demonstrated good antioxidant activity, with compound 4g showing the most marked effect. | researchgate.net |

| 3-(Pyridin-4-yl)-1H-pyrazole-5-carboxamide Chalcones | DPPH radical scavenging | Showed potent radical scavenging activity. | nih.gov |

| 1,5-Diarylpyrazoles | DPPH radical scavenging | Exhibited good radical scavenging activity compared to ascorbic acid. | nih.gov |

Anticoagulant and Antiplatelet Properties

The pyrazole scaffold is a key structural motif in the development of agents targeting thrombosis-related disorders. Derivatives of pyrazole have been investigated for their ability to inhibit platelet aggregation, a critical process in the formation of arterial thrombi which can lead to myocardial infarction and ischemic stroke. mdpi.comtandfonline.com

Research has focused on the synthesis and evaluation of various pyrazole derivatives as inhibitors of platelet aggregation induced by agonists like arachidonic acid (AA), collagen, and adenosine (B11128) diphosphate (B83284) (ADP). mdpi.comtandfonline.com For example, a series of 1,5-diarylpyrazole-3-carboxamides displayed potent anti-aggregatory activities against arachidonic acid-induced platelet aggregation. mdpi.com Certain compounds from this series, particularly those with small-basic amine substitutions, exhibited IC50 values in the low nanomolar range (5.7-83 nM), indicating high potency in a cellular environment. mdpi.com

Another study described a series of N'-substituted-phenylmethylene-1H-pyrazolo[3,4-b]pyridine-carbohydrazide derivatives that were active against platelet aggregation induced by collagen and arachidonic acid. tandfonline.com The two most active compounds in this series demonstrated IC50 values of 61 µM and 68 µM, respectively, which was nearly five times more potent than aspirin (B1665792) (IC50 = 300 µM) in the same assay. tandfonline.com These findings highlight the potential of the carbohydrazide (B1668358) group in designing new antiplatelet agents and identify these pyrazole derivatives as potential prototypes for developing safer and more effective molecules for treating thrombotic diseases. tandfonline.com

While the antiplatelet effects of pyrazole derivatives are well-documented, research into their direct anticoagulant properties, such as the inhibition of specific coagulation factors like Factor Xa or thrombin, is also an area of interest, though often explored with more complex heterocyclic systems derived from or inspired by the pyrazole core. The development of pyrazole-based compounds continues to be a promising strategy for intervention in cardiovascular diseases associated with platelet aggregation. mdpi.com

| Compound Series | Agonist | Activity (IC50) | Comparison | Reference |

|---|---|---|---|---|

| 1,5-Diarylpyrazole-3-carboxamides | Arachidonic Acid | 5.7-83 nM | Highly potent | mdpi.com |

| Pyrazolo[3,4-b]pyridine-carbohydrazides (Compound 3a) | Collagen, Arachidonic Acid | 61 µM | ~5-fold more potent than Aspirin | tandfonline.com |

| Pyrazolo[3,4-b]pyridine-carbohydrazides (Compound 3c) | Collagen, Arachidonic Acid | 68 µM | ~5-fold more potent than Aspirin | tandfonline.com |

Drug Design and Lead Optimization Strategies

The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can provide useful ligands for more than one type of receptor or enzyme target. nih.govnih.gov Its versatility, synthetic accessibility, and favorable drug-like properties make it a cornerstone in drug design and lead optimization. nih.govmdpi.com The this compound structure offers multiple sites for chemical modification, allowing chemists to fine-tune the pharmacological profile of derivative compounds.

A key strategy in lead optimization involves structure-activity relationship (SAR) studies, which systematically alter the structure of a lead compound to identify the key chemical features responsible for its biological activity. acs.orgresearchgate.net For pyrazole derivatives, SAR exploration often involves modifications at positions 1, 3, 4, and 5 of the ring. acs.org For instance, studies on pyrazole-based cannabinoid receptor antagonists found that a 2,4-dichlorophenyl substitution at the 1-position, a carboxamide group at the 3-position, and a para-substituted phenyl ring at the 5-position were crucial for potent and selective activity. acs.org

Bioisosteric replacement is another common lead optimization strategy where one part of a molecule is replaced by another with similar physical or chemical properties. The pyrazole ring itself is often used as a bioisostere for other five-membered heterocycles, a substitution that has been found to increase the antibacterial spectrum of some compounds. nih.gov The metabolic stability of the pyrazole nucleus is a significant factor contributing to its increased use in newly approved drugs. nih.gov These strategic approaches—combining SAR studies, computational modeling, and bioisosteric replacement—are essential for transforming a basic pyrazole scaffold, such as this compound, into a highly optimized drug candidate. researchgate.netnih.gov

Development of Agrochemicals (Herbicides, Fungicides, Insecticides)

The pyrazole scaffold is a highly effective pharmacophore in agrochemical research, with numerous commercial pesticides containing this heterocyclic core. nih.govresearchgate.net The structural versatility of pyrazole allows for the development of compounds with a wide range of biological activities, including fungicidal, herbicidal, and insecticidal properties. nih.govnih.govresearchgate.net

Fungicides: Pyrazole carboxamides are a particularly important class of fungicides. scielo.br Several modern fungicides, including bixafen, fluxapyroxad, and penthiopyrad, are succinate (B1194679) dehydrogenase inhibitors (SDHIs) that feature a pyrazole-carboxamide structure. nih.gov These compounds work by inhibiting mitochondrial respiration in fungi. Research has focused on synthesizing novel pyrazole derivatives, such as those containing a 1,2,3,4-tetrahydroquinoline (B108954) moiety, to discover compounds with high fungicidal activity against pathogens like Gaeumannomyces graminis var. tritici, the cause of take-all disease in wheat. researchgate.net

Herbicides: Pyrazole derivatives have been successfully developed as herbicides. nih.gov The mode of action for many pyrazole-based herbicides involves the inhibition of specific plant enzymes. For instance, pyrasulfotole (B166964) and topramezone (B166797) are inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. Another class of pyrazole herbicides acts by inhibiting protoporphyrinogen (B1215707) oxidase (PPO). nih.gov Research efforts continue to create novel pyrazole-containing molecules, such as those incorporating phenylpyridine moieties, to discover new lead compounds for pre- and post-emergence herbicides. nih.gov

Insecticides: The pyrazole ring is a key component in several classes of insecticides. nih.govmdpi.com Phenylpyrazole insecticides, such as fipronil, act as antagonists of the GABA (gamma-aminobutyric acid) receptor in insects, leading to central nervous system disruption. Another significant class is the pyrazole diamide (B1670390) insecticides, like chlorantraniliprole (B1668704) and cyantraniliprole, which are potent activators of insect ryanodine (B192298) receptors, causing uncontrolled calcium release and muscle paralysis. mdpi.com The design of new pyrazole-based insecticides often involves modifying the substituents on the pyrazole ring and the attached phenyl ring to optimize insecticidal activity and spectrum. mdpi.com

The continued exploration of the pyrazole scaffold, including derivatives of this compound, remains a promising avenue for the discovery of next-generation agrochemicals to address the ongoing challenges in crop protection. nih.govresearchgate.net

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)